Crinine Demonstrates Superior Antiproliferative Activity Against HL-60/Dox Leukemia Cells Compared to Closely Related 6-Substituted Analogs
In a head-to-head comparison of antiproliferative effects against the human promyelocytic leukemia cell line HL-60/Dox, crinine exhibited an IC50 value of 14.04 μM, which was more potent than the structurally related alkaloids 6-hydroxybuphanidrine and 6-ethoxybuphanidrine isolated from the same plant source [1]. This indicates that the specific substitution pattern of crinine confers a quantifiable advantage in this cell-based assay.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 14.04 μM |
| Comparator Or Baseline | 6-hydroxybuphanidrine and 6-ethoxybuphanidrine (both less active) |
| Quantified Difference | Crinine was reported as the most active compound in the tested series. |
| Conditions | Human promyelocytic leukemia cell line (HL-60/Dox) in vitro assay. |
Why This Matters
This data provides a clear, quantitative basis for selecting crinine over other 6-substituted crinane analogs as a lead scaffold for developing antileukemic agents targeting HL-60/Dox cells.
- [1] Berkov S, et al. Antiproliferative Alkaloids from Crinum zeylanicum. Phytother Res. 2011;25(11):1686-1692. View Source
